6-Oxospiro[2.5]oct-4-ene-5-carbonitrile
Description
6-Oxospiro[2.5]oct-4-ene-5-carbonitrile is a spirocyclic compound characterized by a fused bicyclic system (spiro[2.5]) with an oxo group at position 6, a carbonitrile substituent at position 5, and an unsaturated double bond at oct-4-ene. The carbonitrile group enhances electrophilicity, while the spiro system may reduce metabolic degradation compared to planar analogs .
Properties
Molecular Formula |
C9H9NO |
|---|---|
Molecular Weight |
147.17 g/mol |
IUPAC Name |
6-oxospiro[2.5]oct-7-ene-7-carbonitrile |
InChI |
InChI=1S/C9H9NO/c10-6-7-5-9(3-4-9)2-1-8(7)11/h5H,1-4H2 |
InChI Key |
VESOYRCDKALOAO-UHFFFAOYSA-N |
Canonical SMILES |
C1CC2(CC2)C=C(C1=O)C#N |
Origin of Product |
United States |
Comparison with Similar Compounds
Structural and Functional Group Analysis
The table below compares key structural and physicochemical properties of 6-Oxospiro[2.5]oct-4-ene-5-carbonitrile with structurally related compounds:
Key Observations:
- Functional Groups: The carbonitrile group in the target compound offers stronger electron-withdrawing effects than esters or amines, enhancing electrophilicity for nucleophilic additions (e.g., click chemistry). However, this reduces solubility compared to ester derivatives like Methyl 6-oxospiro[2.5]octane-5-carboxylate .
- Unsaturation: The oct-4-ene double bond introduces planar rigidity, which may improve binding specificity in biological targets compared to saturated analogs like spiro[3.3]heptane derivatives .
Research Findings and Gaps
- Thermochemical Stability: Density-functional theory (DFT) studies suggest that exact-exchange terms improve accuracy in predicting stability for polar spiro systems like this compound .
- Commercial Availability: Methyl 6-oxospiro[2.5]octane-5-carboxylate is commercially available at high cost (€735/50mg), indicating scalability challenges for spirocarbonitriles .
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